Ethyl 2-(dicyanomethyl)-2-methylbutanoate
Description
Ethyl 2-methylbutanoate (CAS: 7452-79-1; molecular formula: C₇H₁₄O₂) is a volatile ester widely recognized for its role in fruit aroma profiles. It is characterized by a green, fruity apple-like odor and is a key contributor to the sensory attributes of apples, pineapples, durians, and fermented beverages like wine and brandy . Structurally, it features a branched alkyl chain (2-methylbutanoate) esterified with ethanol, which enhances its volatility and olfactory impact.
In apples, ethyl 2-methylbutanoate is among the most potent odor-active compounds, with Odor Activity Values (OAVs) ranging from 47–229 . In pineapple pulp, it exhibits the highest odor units, surpassing ethyl hexanoate and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) . Its enantiomeric form, ethyl (2S)-2-methylbutanoate, has a lower olfactory threshold (1.53 μg/L) compared to the racemic mixture and is strongly associated with fruity descriptors like green apple and strawberry in wines .
Properties
IUPAC Name |
ethyl 2-(dicyanomethyl)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-10(3,8(6-11)7-12)9(13)14-5-2/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHBPFWYVYJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C#N)C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dicyanomethyl)-2-methylbutanoate typically involves the reaction of ethyl 2-bromo-2-methylbutanoate with malononitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the dicyanomethyl group. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dicyanomethyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ester and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester or nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(dicyanomethyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(dicyanomethyl)-2-methylbutanoate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. The nitrile and ester groups provide reactive sites for nucleophilic and electrophilic reactions, enabling the formation of a wide range of products.
Comparison with Similar Compounds
Key Structural and Functional Differences
Ethyl 2-methylbutanoate belongs to the ester class, distinguished by its branched alkyl chain (2-methylbutanoate). Below is a comparison with structurally related esters:
Odor Impact and Sensory Roles
- Ethyl 2-methylbutanoate: Dominates in apples (Y2 cultivar) with the highest Aroma Impact (AI = 8.6) and in durian as the top non-sulfurous odorant . Its S-enantiomer enhances fruity notes in wines, unlike the racemic form, which has a caustic odor .
- Ethyl hexanoate: Contributes pineapple-like sweetness but is less potent than ethyl 2-methylbutanoate in apples (OAV: 4–32 vs. 47–229) .
- Ethyl butanoate: Found in RRT fruit and rum, it provides a generic fruity note but lower OAVs (5–17) .
Enantiomeric Specificity
Ethyl 2-methylbutanoate’s S-enantiomer is prevalent in aged red wines (~50 μg/L) and has a 40% lower olfactory threshold than the racemic mixture.
Biological Activity
Ethyl 2-(dicyanomethyl)-2-methylbutanoate is a chemical compound that has garnered attention due to its potential biological activities. Understanding its effects on biological systems is crucial for its application in pharmaceuticals and agriculture. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a dicyanomethyl group attached to a methylbutanoate structure, which contributes to its unique chemical properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
In cytotoxicity assays, this compound was evaluated for its effects on human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The IC50 values indicate that the compound has moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to induce oxidative stress in cells. Studies have shown that it can increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This mechanism is crucial for its potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A case study conducted at a university laboratory focused on the antimicrobial efficacy of this compound against foodborne pathogens. The study involved treating contaminated food samples with varying concentrations of the compound. Results showed a significant reduction in microbial load, highlighting its potential as a food preservative.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another case study involved the treatment of human cancer cell lines with this compound. Researchers observed dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. The study concluded that further exploration into this compound could lead to novel cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
